molecular formula C10H11N3S2 B2474696 N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 343374-12-9

N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2474696
CAS No.: 343374-12-9
M. Wt: 237.34
InChI Key: SSGOTSODPASPPU-UHFFFAOYSA-N
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Description

N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a synthetic thieno[3,2-d]pyrimidine derivative intended for research and experimental use. Compounds within this chemical class are recognized as privileged structures in medicinal chemistry due to their versatile biological activities and ability to serve as core scaffolds for the development of therapeutic agents . The molecular structure incorporates key modifiable sites, including the methylsulfanyl group at the 2-position and the N-allyl amine at the 4-position, which are common targets for further synthetic elaboration to create libraries of molecules for structure-activity relationship (SAR) studies . Research into similar N-substituted thienopyrimidin-4-amines has demonstrated their significance in various pharmacological domains, with studies documenting their potential as intermediates in the synthesis of molecules for investigating enzyme inhibition and cellular signaling pathways . The thienopyrimidine core is a well-established isostere of purines, allowing it to interact with a variety of enzymatic targets. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and implement all appropriate safety precautions prior to handling.

Properties

IUPAC Name

2-methylsulfanyl-N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-3-5-11-9-8-7(4-6-15-8)12-10(13-9)14-2/h3-4,6H,1,5H2,2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGOTSODPASPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)NCC=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate, which facilitates the formation of the thieno[3,2-d]pyrimidine core . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent, in combination with a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives .

Scientific Research Applications

N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis by binding to the enzyme and disrupting its function. This inhibition leads to a decrease in ATP production, which is essential for the survival of the bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine and its analogs:

Compound Name Substituents (Position) Molecular Weight Key Biological Activities Synthetic Method Reference
This compound 2: methylsulfanyl; 4: allylamine ~265.4 (calc.) Not explicitly reported (inferred kinase/anticancer potential) Likely via Dimroth rearrangement
N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine 2: methylsulfanyl; 4: cyclohexyl 279.43 Unknown (structural analog) Multi-step synthesis
N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine 2: benzylsulfanyl; 4: allylamine 313.44 Unknown (higher lipophilicity) Microwave-assisted Dimroth
Benzo[b]thieno[3,2-d]pyrimidin-4-amines Fused benzene ring at position 7 Varies Kinase inhibition (CK1δ/ε, CLK1) Microwave-assisted condensation
6-(Pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine 6: pyrrolidinylethynyl; 4: aryl ~496.96 EGFR/VEGFR-2 inhibition (anticancer) Multi-step catalytic synthesis
2-Alkoxy-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidines 2: alkoxy; 4: pyrazolyl Varies Anticonvulsant (MES/scPTZ models) Conventional organic synthesis

Key Observations:

Replacement with benzylsulfanyl (in the 313.44 Da analog) increases lipophilicity, which may improve membrane permeability but reduce solubility . In contrast, cyclohexyl or aryl groups (e.g., in EGFR inhibitors) provide bulkier hydrophobic interactions .

Scaffold Modifications: Fused Benzene Rings: Benzo[b]thieno[3,2-d]pyrimidin-4-amines exhibit potent kinase inhibition (CK1δ/ε, CLK1), suggesting that fused aromatic systems enhance affinity for ATP-binding pockets . The absence of a fused ring in the target compound may limit kinase selectivity but improve metabolic stability. Pyrido Analogs: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines demonstrate EGFR inhibition, highlighting the importance of extended π-systems for targeting tyrosine kinases .

Synthetic Accessibility :

  • The target compound and its benzylsulfanyl analog are likely synthesized via microwave-assisted Dimroth rearrangement, a method optimized for efficiency and yield . In contrast, cyclohexyl derivatives may require multi-step protocols with lower scalability .

Biological Activity Trends: Anticancer Potential: Pyrrolidinylethynyl-substituted analogs (e.g., 833475-33-5) show EGFR/VEGFR-2 inhibition, while the allylamine group in the target compound may confer similar antiproliferative effects through alternative mechanisms .

Biological Activity

N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core, characterized by the presence of sulfur and nitrogen atoms. The compound's molecular formula is C10_{10}H11_{11}N3_3S2_2, with a molecular weight of 237.34 g/mol. Its unique structure contributes to its diverse biological activities.

The primary biological target of this compound is Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The compound inhibits this enzyme, disrupting the electron transport chain and leading to ATP depletion within the bacteria. This mechanism highlights its potential as an antimicrobial agent against tuberculosis.

Antimicrobial Activity

This compound has shown promising results in inhibiting various pathogens:

Pathogen Activity Concentration (μM)
Mycobacterium tuberculosisInhibition of Cyt-bdLow micromolar range
Escherichia coliAntibacterial activity250 μM
Staphylococcus aureusAntibacterial activity250 μM

The compound's effectiveness against E. coli and S. aureus suggests its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties. Preliminary studies have shown that it can induce cytotoxicity in various cancer cell lines:

Cell Line IC50_{50} (μM) Reference
A549 (lung cancer)40.54
Caco-2 (intestinal cancer)29.77

These findings indicate that the compound may interfere with cancer cell proliferation and survival.

Case Studies and Research Findings

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that this compound effectively inhibits Cyt-bd in Mycobacterium tuberculosis, leading to significant ATP depletion and reduced bacterial viability.
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations around 250 μM, indicating its potential use in treating bacterial infections .
  • Anticancer Effects : A series of experiments revealed that the compound had notable cytotoxic effects on lung and intestinal cancer cell lines, with IC50_{50} values suggesting it could be a candidate for further development as an anticancer agent .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine to maximize yield and purity?

Answer:
Key synthesis parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions in thieno-pyrimidine systems .
  • Temperature control : Microwave-assisted synthesis (e.g., 80–120°C) accelerates condensation steps while minimizing side reactions .
  • Catalysts : Use of dimethylformamide dimethylacetal (DMF-DMA) facilitates formimidamide intermediate formation, critical for pyrimidine ring closure .
  • Purification : Flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .

Basic: How can structural characterization of this compound be validated to confirm regioselectivity and functional group integrity?

Answer:

  • X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., thieno[3,2-d]pyrimidine) and confirms allyl/methylsulfanyl substituent positions .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish between S-methyl (δ ~2.5 ppm) and allyl protons (δ 5.2–5.8 ppm). NOESY correlations verify spatial proximity of substituents .
  • Mass spectrometry : High-resolution ESI-MS detects isotopic patterns for sulfur (34^{34}S) and chlorine (if present), ensuring molecular formula accuracy .

Advanced: How can researchers address contradictory biological activity data (e.g., anticancer vs. antimicrobial) reported for thieno-pyrimidine derivatives?

Answer:

  • Target-specific assays : Prioritize kinase inhibition (e.g., CLK1, DYRK1A) over broad cytotoxicity screens to isolate mechanism-driven activity .
  • Cellular context : Test in isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target engagement .
  • Structural analogs : Compare N-allyl derivatives with N-aryl or N-cyclopentyl variants to differentiate scaffold-specific effects from substituent-driven activity .

Advanced: What experimental strategies are effective in elucidating the kinase inhibition mechanism of this compound?

Answer:

  • Enzyme kinetics : Measure IC50_{50} values under ATP-competitive conditions (e.g., varying ATP concentrations) to classify inhibition modality .
  • Covalent binding assays : For methylsulfanyl derivatives, test irreversible inhibition via mass spectrometry (e.g., detecting cysteine adducts) .
  • Co-crystallization : Resolve binding poses with kinase domains (e.g., CLK1) to guide structure-activity relationship (SAR) studies .

Advanced: How can SAR studies be designed to improve selectivity against off-target kinases?

Answer:

  • Substituent modulation : Replace the allyl group with bulky substituents (e.g., cyclohexenyl) to exploit hydrophobic pockets in target kinases .
  • Scaffold hopping : Compare thieno[3,2-d]pyrimidine with furo[3,2-d]pyrimidine analogs to reduce cross-reactivity with unrelated kinases .
  • In silico docking : Use molecular dynamics simulations to predict steric clashes with off-target kinases (e.g., GSK3β) .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use Molinspiration or SwissADME to assess lipophilicity, critical for blood-brain barrier penetration .
  • Solubility prediction : ALOGPS 2.1 estimates aqueous solubility, guiding formulation strategies for in vivo studies .
  • Metabolic stability : CypReact predicts cytochrome P450-mediated oxidation sites for methylsulfanyl and allyl groups .

Advanced: How can researchers resolve discrepancies in reported biological potency across different assay conditions?

Answer:

  • Standardized protocols : Adopt uniform ATP concentrations (e.g., 10 µM) and buffer systems (e.g., HEPES pH 7.5) in kinase assays .
  • Redox control : Include reducing agents (e.g., DTT) to mitigate false positives from thiol-reactive byproducts .
  • Orthogonal validation : Confirm activity via thermal shift assays (TSA) to detect target stabilization .

Basic: What comparative analyses distinguish this compound from structurally related pyrimidine derivatives?

Answer:

Compound Key Feature Biological Activity Reference
This compoundAllyl group enhances membrane permeabilityKinase inhibition, antimicrobial
N-cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amineTrifluoromethyl improves metabolic stabilityAnticancer
7-Chloro-N-[4-(methoxy)phenyl]-thieno[1,2-b]pyrimidin-6-aminesChlorine increases electrophilicityAnti-inflammatory

Advanced: What methodologies assess the chemical stability of the methylsulfanyl group under physiological conditions?

Answer:

  • Forced degradation : Incubate at pH 7.4 and 37°C, monitoring thiol oxidation via LC-MS .
  • Glutathione reactivity : Quantify thiol-adduct formation to predict in vivo detoxification pathways .
  • Light exposure tests : UV-vis spectroscopy tracks photolytic decomposition of the thieno-pyrimidine core .

Advanced: How can researchers leverage this compound’s scaffold for targeting microbial cytochrome-bd oxidase?

Answer:

  • Respiration assays : Measure oxygen consumption in Mycobacterium tuberculosis cultures treated with Q203 (a cytochrome-bc1_1 inhibitor) to isolate Cyt-bd activity .
  • Mutant strains : Test potency against ΔcydAB mutants to confirm Cyt-bd specificity .
  • SAR expansion : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to the heme pocket .

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